molecular formula C20H19FO3 B4922277 4-butyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one

4-butyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one

Katalognummer B4922277
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: JTVOMCGYGZOHCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-butyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one, also known as AG-1478, is a synthetic small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overactivation or mutation of EGFR is associated with the development and progression of various types of cancers. AG-1478 has been extensively studied for its potential applications in cancer research and therapy.

Wirkmechanismus

4-butyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one binds to the ATP-binding site of EGFR and prevents its activation by blocking the phosphorylation of tyrosine residues. This inhibits the downstream signaling pathways that promote cell survival, proliferation, and migration. 4-butyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one has a high affinity and specificity for EGFR and does not affect other receptor tyrosine kinases.
Biochemical and Physiological Effects:
4-butyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and invasion. It has also been reported to enhance the sensitivity of cancer cells to radiation and chemotherapy. In addition, 4-butyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

4-butyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one is a highly specific and potent inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer biology. Its synthetic nature allows for easy modification and optimization of its chemical properties. However, 4-butyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. In addition, its high potency may lead to off-target effects and toxicity at high doses.

Zukünftige Richtungen

Future research directions for 4-butyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one include the development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties and reduced toxicity. The combination of EGFR inhibitors with other targeted therapies or immunotherapies may also be explored to enhance their efficacy and overcome resistance mechanisms. Furthermore, the use of 4-butyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one as a tool for investigating the role of EGFR in non-cancerous diseases, such as cardiovascular and inflammatory disorders, may also be explored.

Synthesemethoden

4-butyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 4-butylresorcinol with 2-fluorobenzaldehyde, followed by cyclization and oxidation reactions. The final product is obtained in high purity and yield through column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

4-butyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one has been used as a research tool to investigate the role of EGFR in cancer biology and to evaluate the efficacy of EGFR-targeted therapies. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in various cancer cell lines. 4-butyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one has also been used in animal models to study the effects of EGFR inhibition on tumor growth and metastasis.

Eigenschaften

IUPAC Name

4-butyl-7-[(2-fluorophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FO3/c1-2-3-6-14-11-20(22)24-19-12-16(9-10-17(14)19)23-13-15-7-4-5-8-18(15)21/h4-5,7-12H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVOMCGYGZOHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.